molecular formula C7H15BrSi B14473281 (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane CAS No. 65426-00-8

(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane

Cat. No.: B14473281
CAS No.: 65426-00-8
M. Wt: 207.18 g/mol
InChI Key: HUJZMXFDTAYESQ-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a bromine atom, a methyl group, and a trimethylsilyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-bromo-2-methylpropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

1-Bromo-2-methylpropene+Trimethylsilyl chlorideBaseThis compound\text{1-Bromo-2-methylpropene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 1-Bromo-2-methylpropene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents like dichloromethane.

Major Products

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.

    Elimination: Formation of alkenes such as 2-methylpropene.

    Addition: Formation of dihalides or haloalkanes.

Scientific Research Applications

(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Material Science: Employed in the preparation of silicon-based materials with unique properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active molecules.

    Catalysis: Acts as a precursor for catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane in chemical reactions involves the interaction of its functional groups with reagents and substrates. The bromine atom can act as a leaving group in substitution and elimination reactions, while the trimethylsilyl group can stabilize intermediates and transition states. The propene moiety can participate in addition reactions, providing a versatile platform for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    Trimethylsilyl chloride: Lacks the propene moiety, limiting its reactivity to silylation reactions.

    1-Bromo-2-methyl-1-propene: Similar structure but without the trimethylsilyl group, affecting its reactivity and applications.

Uniqueness

(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.

Properties

CAS No.

65426-00-8

Molecular Formula

C7H15BrSi

Molecular Weight

207.18 g/mol

IUPAC Name

(1-bromo-2-methylprop-1-enyl)-trimethylsilane

InChI

InChI=1S/C7H15BrSi/c1-6(2)7(8)9(3,4)5/h1-5H3

InChI Key

HUJZMXFDTAYESQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C([Si](C)(C)C)Br)C

Origin of Product

United States

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